3,5-Dichloro-4-formylphenylboronic acid

Descripción general

Descripción

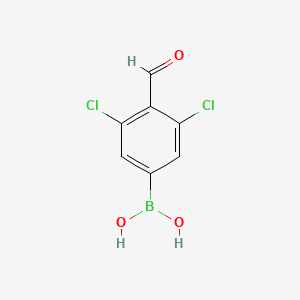

3,5-Dichloro-4-formylphenylboronic acid is a boronic acid derivative characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Mecanismo De Acción

Target of Action

The primary target of 3,5-Dichloro-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the success of the SM cross-coupling reaction .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s typically stored at temperatures between 2-8°C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-formylphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, phenylboronic acid, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring.

Formylation: The halogenated phenylboronic acid is then subjected to formylation to introduce the formyl group at the 4 position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and formylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-4-formylphenylboronic acid is versatile in its reactivity and can undergo various types of reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to remove the formyl group, resulting in a hydroxyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: 3,5-Dichloro-4-carboxyphenylboronic acid.

Reduction: 3,5-Dichloro-4-hydroxyphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,5-Dichloro-4-formylphenylboronic acid finds applications in various fields:

Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases.

Industry: Its utility in material science for the development of advanced materials and polymers.

Comparación Con Compuestos Similares

3,5-Dichloro-4-formylphenylboronic acid is unique due to its specific substitution pattern and functional groups. Similar compounds include:

2,6-Dichloro-3-formylphenylboronic acid: Similar structure but with different positions of chlorine and formyl groups.

3,5-Dichlorophenylboronic acid: Lacks the formyl group, making it less reactive in certain reactions.

These compounds differ in their reactivity and applications, with this compound being particularly useful in cross-coupling reactions due to the presence of the formyl group.

Actividad Biológica

3,5-Dichloro-4-formylphenylboronic acid (DCFPBA) is a derivative of phenylboronic acid that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

DCFPBA is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable building block in organic synthesis and a candidate for various biological applications.

Synthesis Methods:

- DCFPBA can be synthesized from 4-chlorobenzaldehyde through a series of reactions involving boron reagents. The synthesis typically employs methods such as Grignard reactions or palladium-catalyzed coupling reactions, which yield high purity and yield rates .

Anticancer Properties

DCFPBA has shown promising results in cancer research. It acts as a proteasome inhibitor, which is crucial for regulating the cell cycle and apoptosis. Studies have demonstrated that DCFPBA can halt the progression of the cell cycle at the G2/M phase in cancer cell lines, leading to significant growth inhibition .

Case Study:

- In vitro studies on multiple myeloma cells (U266) revealed an IC50 value of approximately 8.21 nM, indicating strong antiproliferative effects . This suggests that DCFPBA could serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that DCFPBA exhibits activity against various bacterial strains, particularly those resistant to beta-lactam antibiotics. This is attributed to its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance .

Table 1: Antimicrobial Activity of DCFPBA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of DCFPBA can be attributed to its interaction with specific biological targets:

- Proteasome Inhibition: By binding to the active site of proteasomes, DCFPBA prevents the degradation of pro-apoptotic factors, promoting apoptosis in cancer cells .

- Enzyme Inhibition: Its boronic acid moiety allows it to interact with serine proteases and beta-lactamases, disrupting their function and enhancing the efficacy of existing antibiotics .

Applications in Drug Design

DCFPBA's structural features make it an attractive candidate for drug design:

- Prodrug Development: Modifications to the DCFPBA structure can lead to prodrugs that enhance bioavailability and reduce first-pass metabolism. For instance, derivatives have been developed that improve the pharmacokinetic profile while maintaining efficacy against cancer cell lines .

- Biomolecular Sensors: Due to its ability to bind diols selectively, DCFPBA is being explored in glucose-responsive insulin delivery systems, showcasing its versatility beyond traditional medicinal applications .

Propiedades

IUPAC Name |

(3,5-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJPAWYFKCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.